1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-
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Overview
Description
1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a nonane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction. This can be done using formaldehyde and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes:
Raw Material Preparation: High-purity raw materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitrogen atoms in the spirocyclic core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
Comparison
1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- is unique due to its specific spirocyclic structure and the presence of a hydroxymethyl group. This makes it more versatile in chemical reactions and potentially more active in biological systems compared to its analogs.
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(5R)-9-(hydroxymethyl)-1,7-diazaspiro[4.4]nonan-6-one |
InChI |
InChI=1S/C8H14N2O2/c11-5-6-4-9-7(12)8(6)2-1-3-10-8/h6,10-11H,1-5H2,(H,9,12)/t6?,8-/m1/s1 |
InChI Key |
QXHDRPMLHMFXJW-QFSRMBNQSA-N |
Isomeric SMILES |
C1C[C@]2(C(CNC2=O)CO)NC1 |
Canonical SMILES |
C1CC2(C(CNC2=O)CO)NC1 |
Origin of Product |
United States |
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